4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone ring substituted with a chloromethyl group and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and chloromethylation reactions under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenyl chloroformate: Similar in structure but with a chloroformate group instead of a pyrrolidinone ring.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications.
Uniqueness
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring, chloromethyl group, and trifluoromethyl phenyl group. This unique structure imparts specific chemical properties, such as high reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
61213-51-2 |
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Molecular Formula |
C12H11ClF3NO |
Molecular Weight |
277.67 g/mol |
IUPAC Name |
4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H11ClF3NO/c13-6-8-4-11(18)17(7-8)10-3-1-2-9(5-10)12(14,15)16/h1-3,5,8H,4,6-7H2 |
InChI Key |
FFGXMINCIXVPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)CCl |
Origin of Product |
United States |
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